

Technical Whitepaper: 1-Chloro-4-(4-ethynylphenyl)benzene

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Compound of Interest

Compound Name: 4-Chloro-4'-ethynyl-1,1'-biphenyl

CAS No.: 57399-11-8

Cat. No.: B2987421

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Synonyms: 4'-Chloro-4-ethynylbiphenyl; 4-(4-Chlorophenyl)phenylacetylene CAS Registry Number: (Not widely listed; analogue 4'-chloro-4-iodobiphenyl is 12099-07-3)

Part 1: Executive Summary & Molecular Architecture

The "Rigid Rod" Paradigm

1-chloro-4-(4-ethynylphenyl)benzene is a specialized asymmetric building block belonging to the halogenated tolane/biphenyl class. Unlike its single-ring cousin (1-chloro-4-ethynylbenzene), this molecule features a biphenyl core that imparts significant structural rigidity, making it a critical "strut" in the engineering of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and liquid crystalline materials.

Critical Disambiguation:

- Target Molecule: Cl-C₆H₄-C₆H₄-C≡H (Biphenyl core).
- Common Confusion: Cl-C₆H₄-C≡H (1-chloro-4-ethynylbenzene, single ring).

- Note: The biphenyl core doubles the conjugation length, significantly altering optical properties and increasing the melting point compared to the single-ring analogue.

Physicochemical Profile

The molecule is characterized by an asymmetric "Push-Pull" electronic potential, albeit weak. The chlorine atom acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance, while the ethynyl group serves as a reactive handle for "Click" chemistry or metallation.

Property	Value / Characteristic	Relevance
Molecular Formula	C ₁₄ H ₉ Cl	Core stoichiometry.
Molecular Weight	~212.67 g/mol	Precursor calculation.
Physical State	Crystalline Solid	Likely white to pale yellow needles.
Est. Melting Point	110°C – 140°C	Inferred from 4,4'-disubstituted biphenyl trends.[1]
Solubility	CHCl ₃ , THF, Toluene	Poor solubility in alcohols/water.
Electronic Character	-Conjugated System	UV-active; potential fluorescence.
Reactivity Handles	Terminal Alkyne (C≡C-H)	Sonogashira, CuAAC (Click), Homocoupling.
Reactivity Handles	Aryl Chloride (Ar-Cl)	Suzuki/Buchwald (requires activated Pd).

Part 2: Synthetic Pathways & Causality

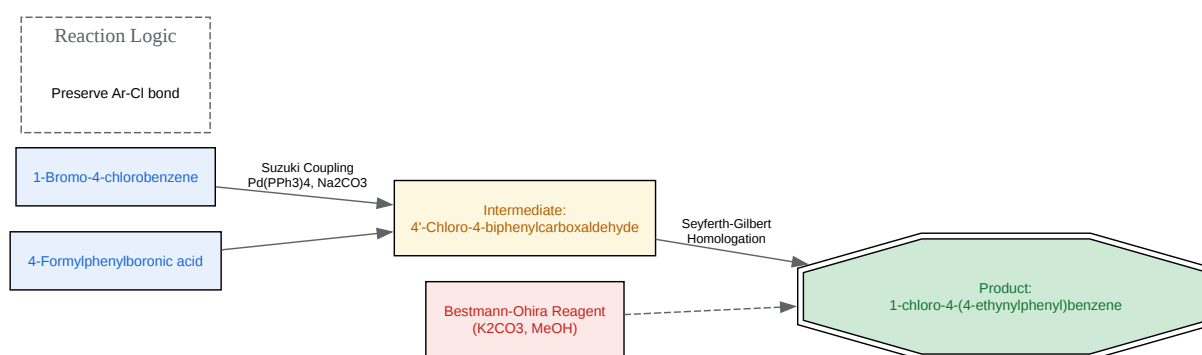
High-purity synthesis is non-negotiable for electronic or MOF applications to prevent defect propagation. The synthesis strategy prioritizes chemoselectivity—specifically, installing the alkyne without disturbing the aryl chloride.

The Convergent Route (Recommended)

The most robust pathway utilizes a Suzuki-Miyaura coupling to establish the biphenyl core, followed by a Sonogashira coupling (or Corey-Fuchs homologation) to install the alkyne.

Pathway Logic:

- **Biphenyl Construction:** Use 1-bromo-4-chlorobenzene and 4-formylphenylboronic acid. Why? Bromide is more reactive than chloride in Pd-catalyzed cycles, allowing the Cl-atom to survive the first coupling intact.
- **Functional Group Interconversion:** Convert the aldehyde to an alkyne using the Seyferth-Gilbert Homologation (Best-manners reagent). Why? This avoids the use of unstable ethynyl-boronic acids and provides high yields under mild conditions.



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Figure 1: Chemoselective synthesis pathway ensuring the survival of the aryl-chloride moiety while building the biphenyl alkyne.

Part 3: Experimental Protocols

Synthesis of Intermediate: 4'-Chloro-4-biphenylcarboxaldehyde

- Reagents: 1-bromo-4-chlorobenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol (4:1).
- Procedure:
 - Degas solvents with Argon for 30 mins (Critical: Oxygen poisons Pd(0)).
 - Combine aryl halide, boronic acid, and catalyst in a Schlenk flask.
 - Add base and heat to reflux (90°C) for 12-16 hours.
 - Workup: Extract with EtOAc, wash with brine. The Ar-Cl bond remains stable because Ar-Br undergoes oxidative addition significantly faster.

Alkyne Installation (Seyferth-Gilbert)

- Reagents: Aldehyde intermediate (1.0 eq), Bestmann-Ohira reagent (1.2 eq), K₂CO₃ (2.0 eq), Methanol.
- Procedure:
 - Dissolve aldehyde in dry MeOH under N₂.
 - Add K₂CO₃; the mixture may turn slightly yellow.
 - Dropwise addition of Bestmann-Ohira reagent at 0°C.
 - Stir at Room Temperature (RT) for 4-8 hours.
 - Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
 - Validation: ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetylenic proton (~3.1 ppm, singlet).

Part 4: Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

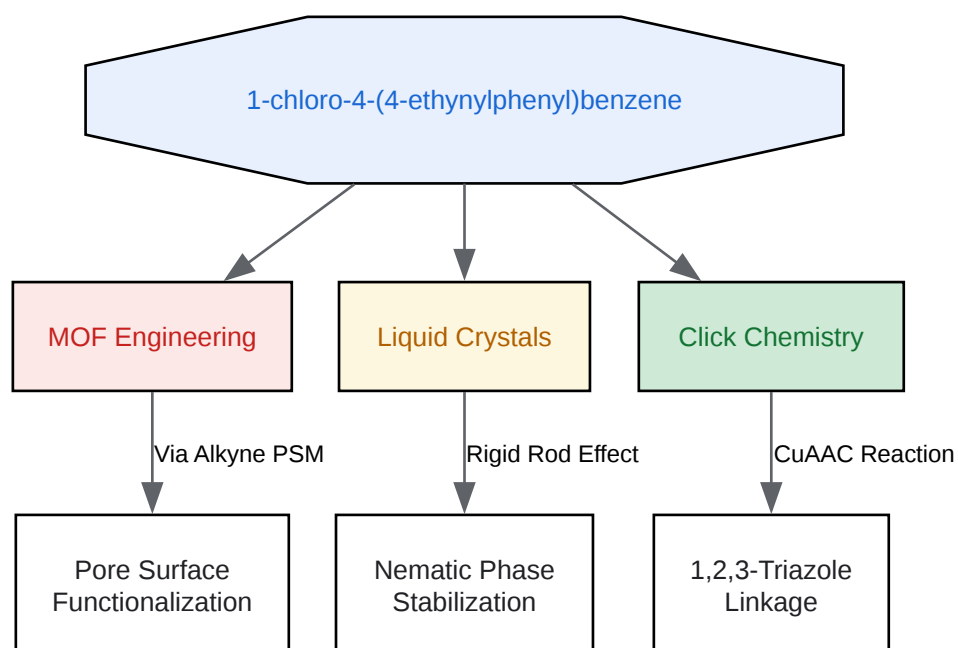
This molecule acts as a "ditopic" linker if the chloride is viewed as a non-coordinating polarity modulator, or a precursor to a "tritopic" linker if the chloride is later converted to a carboxylate.

- Mechanism: The alkyne group allows for Post-Synthetic Modification (PSM) of the MOF pore walls via Click chemistry (e.g., attaching azides to functionalize the pore without collapsing the framework).
- Topologies: Compatible with UiO-66 or MOF-5 type architectures where linear struts are required.

Liquid Crystals (Mesogens)

The biphenyl core is a classic "mesogen" (liquid crystal former).

- Role of Chlorine: The terminal chlorine provides a longitudinal dipole moment, enhancing the dielectric anisotropy (). This is crucial for reducing the threshold voltage in LCD applications.
- Role of Alkyne: Extends conjugation and rigidity, promoting nematic phase stability.



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Figure 2: Functional utility map showing the molecule's role in materials science.

Part 5: References

- Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. *Chemical Reviews*, 107(3), 874-922. [Link](#)
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- Seyferth-Gilbert Homologation: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An improved one-pot procedure for the synthesis of alkynes from aldehydes. *Synlett*, 1996(06), 521-522. [Link](#)

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Sources

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- 2. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
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